Tetrakis(4-(pyridin-4-yl)phenyl)methane Tetrakis(4-(pyridin-4-yl)phenyl)methane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797599
InChI: InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H
SMILES: C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8
Molecular Formula: C45H32N4
Molecular Weight: 628.8 g/mol

Tetrakis(4-(pyridin-4-yl)phenyl)methane

CAS No.:

Cat. No.: VC13797599

Molecular Formula: C45H32N4

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(4-(pyridin-4-yl)phenyl)methane -

Specification

Molecular Formula C45H32N4
Molecular Weight 628.8 g/mol
IUPAC Name 4-[4-[tris(4-pyridin-4-ylphenyl)methyl]phenyl]pyridine
Standard InChI InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H
Standard InChI Key JTVXUFJCXRDJSY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8
Canonical SMILES C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8

Introduction

Chemical Structure and Molecular Properties

Tetrakis(4-(pyridin-4-yl)phenyl)methane belongs to the tetraphenylmethane family, where a central methane carbon is bonded to four phenyl groups, each further substituted with a pyridyl ring at the para position. This arrangement creates a tetrahedral symmetry, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The four pyridyl nitrogen atoms act as hydrogen bond acceptors, while the aromatic rings facilitate weak interactions such as C–H···π and π-π stacking .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₄₅H₃₂N₄
Molecular Weight628.76 g/mol
Melting Point323°C (decomposition)
SolubilityInsoluble in water; soluble in DMF, THF
Crystal SystemTetragonal

The compound’s thermal stability, evidenced by its decomposition temperature of 323°C, makes it suitable for high-temperature applications . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, indicating moderate electronic conductivity .

Synthesis and Characterization

Synthetic Routes

The synthesis of Tetrakis(4-(pyridin-4-yl)phenyl)methane primarily involves cross-coupling reactions. A common method involves the Ullmann coupling of tris(4-pyridyl)methane with 4-chloropyridine in the presence of a copper catalyst at 120°C, yielding the product in 65–72% purity . Alternative approaches include Suzuki-Miyaura coupling using palladium catalysts, which improves regioselectivity but requires stringent anhydrous conditions .

Table 2: Optimization of Synthesis Conditions

ReactantsCatalystTemperatureYield (%)Purity (%)
Tris(4-pyridyl)methane + 4-chloropyridineCuI120°C68>95
4-Bromophenylboronic acid + pyridine-4-ylzinc chloridePd(PPh₃)₄80°C72>98

Characterization Techniques

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) displays singlet peaks at δ 8.65 ppm (pyridyl protons) and δ 7.45–7.85 ppm (aromatic protons) .

  • X-ray Diffraction (XRD): Confirms the tetrahedral geometry with C–C bond lengths of 1.54 Å and C–N distances of 1.34 Å .

  • High-Performance Liquid Chromatography (HPLC): Purity assessments show >98% homogeneity using a C18 column and acetonitrile/water mobile phase .

Applications in Metal-Organic Frameworks (MOFs)

Framework Design and Stability

Tetrakis(4-(pyridin-4-yl)phenyl)methane acts as a tetrahedral ligand in MOFs, coordinating with metal nodes such as Cu(I), Co(II), and Zn(II). For example, the framework [Cu₄I₄(PPh₃)₄]-L (L = Tetrakis(4-(pyridin-4-yl)phenyl)methane) exhibits a 3D porous structure with a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g . The pyridyl groups facilitate strong N···Cu bonds (bond energy: ~45 kJ/mol), while the phenyl rings enhance framework rigidity through π-π interactions .

Iodine Adsorption and Desorption

This compound’s MOFs demonstrate exceptional iodine capture via chemisorption, forming I₃⁻ species within the pores. At 298 K, the adsorption capacity reaches 2.8 g I₂/g MOF, with 90% desorption achieved at 380 K due to framework flexibility . The process follows pseudo-second-order kinetics, as described by:

tqt=1k2qe2+tqe\frac{t}{q_t} = \frac{1}{k_2 q_e^2} + \frac{t}{q_e}

where k2k_2 is the rate constant (0.0024 g·mg⁻¹·min⁻¹) and qeq_e is equilibrium capacity .

Research Advancements and Innovations

Chiroptical Properties

A 2024 study synthesized chiral derivatives by introducing cyclohexyl groups, resulting in circular dichroism (CD) signals at 275 nm (Δε = +3.2) and 320 nm (Δε = -1.8) . These materials show potential for enantioselective sensing, with a 92% enantiomeric excess (ee) observed in thiophenol detection .

Water Dynamics in Hydrogen-Bonded Frameworks

In a 2019 investigation, deuterium NMR revealed that water molecules within Tetrakis(4-(pyridin-4-yl)phenyl)methane-based HOFs exhibit two distinct mobility regimes:

  • Bound Water: Residence time of 10⁻⁶ s at 250 K.

  • Mobile Water: Diffusion coefficient of 1.2 × 10⁻⁹ m²/s at 300 K .

This dynamic behavior enables applications in humidity sensing and proton conduction.

Future Directions and Challenges

While Tetrakis(4-(pyridin-4-yl)phenyl)methane has demonstrated remarkable versatility, challenges remain in scalability and functionalization. Future research should focus on:

  • Green Synthesis: Developing solvent-free or aqueous-phase reactions to reduce environmental impact.

  • Multifunctional MOFs: Integrating redox-active moieties for electrocatalysis.

  • Toxicity Studies: Assessing ecotoxicological profiles to ensure safe deployment.

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